molecular formula C23H20N2O4 B2895959 N-Fmoc-N-(2-pyridinylmethyl)-glycine CAS No. 258332-50-2

N-Fmoc-N-(2-pyridinylmethyl)-glycine

Cat. No.: B2895959
CAS No.: 258332-50-2
M. Wt: 388.423
InChI Key: UUENHVNJMHJPGE-UHFFFAOYSA-N
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Description

N-Fmoc-N-(2-pyridinylmethyl)-glycine is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The compound’s structure also includes a pyridin-2-ylmethyl group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(2-pyridinylmethyl)-glycine typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with pyridin-2-ylmethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Fmoc group using a base such as piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-(2-pyridinylmethyl)-glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and fluorenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Fmoc-N-(2-pyridinylmethyl)-glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Fmoc-N-(2-pyridinylmethyl)-glycine involves its interaction with specific molecular targets. The Fmoc group acts as a protective group, allowing selective reactions to occur at other functional sites. The pyridin-2-ylmethyl group can participate in coordination with metal ions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

N-Fmoc-N-(2-pyridinylmethyl)-glycine is unique due to the presence of both the Fmoc and pyridin-2-ylmethyl groups. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industrial settings.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)14-25(13-16-7-5-6-12-24-16)23(28)29-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUENHVNJMHJPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=CC=N4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258332-50-2
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid
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